molecular formula C19H20ClN5O3 B6085666 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE

2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE

Cat. No.: B6085666
M. Wt: 401.8 g/mol
InChI Key: ISKYFWJNSNZFDT-UHFFFAOYSA-N
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Description

2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, a chlorophenyl group, and a dimethoxyphenyl ethyl moiety, making it a subject of study for its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic substitution reactions, while the dimethoxyphenyl ethyl moiety is attached through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds.

Scientific Research Applications

2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is of interest, particularly its potential as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential, including its ability to interact with specific biological targets.

    Industry: The compound may have applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and other functional groups may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-CHLOROPHENYL)-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLE
  • 4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) BENZENESULFONAMIDE

Uniqueness

What sets 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE apart from similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of both the tetrazole ring and the dimethoxyphenyl ethyl moiety provides a distinctive structural framework that can interact with a variety of molecular targets, potentially leading to novel applications in research and industry.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-27-16-8-3-13(11-17(16)28-2)9-10-21-18(26)12-25-23-19(22-24-25)14-4-6-15(20)7-5-14/h3-8,11H,9-10,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKYFWJNSNZFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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